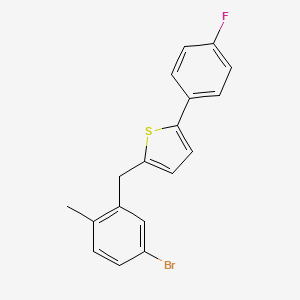

2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene

Description

Historical Context and Discovery

The historical development of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene emerged from the broader evolution of thiophene chemistry, which began with Viktor Meyer's discovery of thiophene itself in 1882 as a contaminant in benzene. The compound represents a significant advancement in the field of substituted thiophenes, building upon decades of research into heterocyclic chemistry and organohalogen compounds. The specific synthesis and characterization of this particular thiophene derivative reflects the modern era of precision organic chemistry, where complex multi-substituted aromatic systems can be designed and constructed with remarkable selectivity.

The development of this compound is closely tied to advances in organobromine and organofluorine chemistry, fields that have expanded significantly since their early beginnings in the 19th century. The incorporation of both bromine and fluorine substituents into a single thiophene framework represents a sophisticated approach to molecular design, leveraging the unique properties of each halogen to create compounds with enhanced chemical and physical characteristics. Research indicates that thiophene derivatives have been manifesting as effective entities in current pharmaceutical development scenarios, with extensive spectrums of pharmacological potential.

The compound's emergence in chemical literature reflects the growing interest in thiophene-based analogs, which have demonstrated wide possibilities of biological potential in the largely developing chemical world of heterocyclic moieties. The systematic exploration of halogenated thiophene derivatives has been driven by their promising applications in medicinal chemistry, where they serve as important building blocks for drug discovery and development programs.

Nomenclature and Classification

This compound is systematically classified under the International Union of Pure and Applied Chemistry nomenclature system with the Chemical Abstracts Service registry number 1030825-20-7. The compound belongs to the broader family of substituted thiophenes, specifically categorized as a diaryl-substituted thiophene derivative containing both organobromine and organofluorine functional groups. The molecular formula is established as C₁₈H₁₄BrFS, with a molecular weight of 361.27 grams per mole.

The structural classification places this compound within multiple chemical categories simultaneously. As an organobromine compound, it falls under the study of synthesis and properties of organic compounds that contain carbon bonded to bromine. The bromine functionality is positioned on the benzyl substituent, specifically at the 5-position of the 2-methylbenzyl group. Concurrently, the compound is classified as an organofluorine derivative due to the presence of the 4-fluorophenyl substituent. This dual halogenation pattern creates a unique chemical entity that combines the reactivity characteristics of both organobromine and organofluorine chemistry.

The thiophene core structure classifies the compound as a heterocyclic aromatic compound, specifically a five-membered ring system containing sulfur as the heteroatom. The substitution pattern on the thiophene ring follows the standard numbering convention, with the 5-bromo-2-methylbenzyl group attached at the 2-position and the 4-fluorophenyl group at the 5-position of the thiophene ring.

Structural Characteristics and Molecular Design

The molecular architecture of this compound exhibits a sophisticated three-dimensional arrangement that combines multiple aromatic systems with strategically positioned halogen substituents. The central thiophene ring serves as the core scaffold, maintaining its characteristic planar five-membered aromatic structure with bond angles and distances typical of thiophene derivatives. The sulfur heteroatom contributes to the electron distribution within the ring system, influencing both the electronic properties and reactivity patterns of the molecule.

The 5-bromo-2-methylbenzyl substituent introduces significant structural complexity through its benzyl linkage to the thiophene core. The bromine atom, positioned at the 5-position of the benzyl group, exhibits the characteristic properties of organobromine compounds, including increased electronegativity compared to carbon and the resulting electrophilic character of the carbon-bromine bond. The methyl group at the 2-position of the benzyl ring provides additional steric and electronic influences, affecting both the conformational preferences and reactivity of the molecule.

The 4-fluorophenyl substituent at the opposite end of the thiophene ring contributes the unique characteristics associated with organofluorine compounds. The carbon-fluorine bond represents one of the strongest bonds in organic chemistry, with an average bond energy around 480 kilojoules per mole. This exceptional bond strength, combined with fluorine's high electronegativity of 3.98, creates a significant dipole moment within the molecule and contributes to enhanced thermal and chemical stability.

| Structural Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₈H₁₄BrFS | Multi-heteroatom aromatic system |

| Molecular Weight | 361.27 g/mol | Moderate molecular weight range |

| CAS Registry Number | 1030825-20-7 | Unique chemical identifier |

| Melting Point Range | 101.0-105.0°C | Crystalline solid characteristics |

| Heteroatoms Present | S, Br, F | Sulfur, bromine, fluorine functionalities |

Position Within Thiophene Chemistry Literature

Within the extensive literature of thiophene chemistry, this compound occupies a distinctive position as a representative example of modern synthetic approaches to complex heterocyclic systems. The compound exemplifies the evolution from simple thiophene derivatives to sophisticated multi-substituted analogs that incorporate multiple functional groups with specific electronic and steric properties. Research has demonstrated that substituted thiophenes are among the most important aromatic heterocyclic derivatives, with many molecules incorporating the thiophene nucleus showing important pharmacological activities.

The compound's position in thiophene literature is particularly significant due to its incorporation of both organobromine and organofluorine functionalities. Organobromine compounds represent the most common organohalides in nature, despite bromide's relatively low concentration compared to chloride in seawater. The strategic incorporation of bromine into the benzyl substituent provides opportunities for further synthetic transformations, as organobromine compounds typically undergo dehydrobromination, Grignard reactions, reductive coupling, and nucleophilic substitution reactions.

The organofluorine component places the compound within a rapidly expanding area of chemical research. Organofluorine compounds find diverse applications ranging from oil and water repellents to pharmaceuticals, refrigerants, and reagents in catalysis. The 4-fluorophenyl substituent contributes to the compound's potential utility in pharmaceutical applications, where fluorine substitution often enhances metabolic stability and bioavailability of drug candidates.

Recent advances in thiophene synthesis methodology have enabled the efficient preparation of such complex derivatives through innovative cyclization strategies. The development of regioselective synthetic approaches has allowed for the construction of thiophene rings with desired substitution patterns in single-step processes, often with high atom economy. These methodological advances have positioned compounds like this compound as accessible targets for both academic research and industrial applications.

Significance in Heterocyclic Compound Research

The significance of this compound within heterocyclic compound research extends far beyond its individual chemical properties, representing a paradigm for the design and synthesis of multi-functional aromatic systems. The compound serves as an exemplar of how multiple heteroatomic functionalities can be integrated into a single molecular framework to create entities with enhanced chemical diversity and potential biological activity. Research has established that thiophene and its synthetic derivatives constitute a prominent heterocyclic compound class with intriguing uses in medicinal chemistry.

The compound's research significance is particularly pronounced in the context of pharmaceutical development, where thiophene derivatives have demonstrated extensive spectrums of pharmacological potential. Studies have identified antimitotic, antimicrobial, anti-inflammatory, anticonvulsant, antipsychotic, antiarrhythmic, anti-anxiety, antifungal, antioxidant, estrogen receptor regulating, and anti-cancer activities among thiophene-containing compounds. The presence of both bromine and fluorine substituents in this compound provides additional vectors for biological activity modulation, as these halogens are known to significantly influence pharmacokinetic and pharmacodynamic properties.

In material science applications, the compound represents an important class of building blocks for advanced material development. Thiophene derivatives find large application in material science, particularly in the development of conductive polymers and organic semiconductors. The electronic properties conferred by the halogen substituents make compounds like this compound particularly attractive for applications in organic electronics and optoelectronics.

The synthetic accessibility of this compound through various methodological approaches has made it a valuable target for exploring structure-activity relationships in heterocyclic chemistry. Multiple synthetic routes have been documented, including reductive approaches using borane-tetrahydrofuran complex systems yielding up to 97.7% efficiency, and alternative methods employing triethylsilane and boron trifluoride diethyl etherate combinations achieving yields ranging from 70% to 84%. These diverse synthetic pathways provide researchers with flexibility in accessing the compound for various research applications.

Propriétés

IUPAC Name |

2-[(5-bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrFS/c1-12-2-5-15(19)10-14(12)11-17-8-9-18(21-17)13-3-6-16(20)7-4-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRIERSBZHUCOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)CC2=CC=C(S2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrFS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677368 | |

| Record name | 2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030825-20-7 | |

| Record name | 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1030825207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(5-BROMO-2-METHYLBENZYL)-5-(4-FLUOROPHENYL)THIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W76HXE3GL5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthesis of 2-(4-Fluorophenyl)thiophene

The foundational step in this route involves the preparation of 2-(4-fluorophenyl)thiophene via a Grignard coupling reaction. In a representative procedure, p-bromofluorobenzene is converted to a Grignard reagent using magnesium chips in tetrahydrofuran (THF) under nitrogen protection. This reagent reacts with 2-bromothiophene in the presence of a palladium catalyst, such as bis(methyl ethyl diketone)palladium, at 60°C to yield 2-(4-fluorophenyl)thiophene with a purity of 98.5% and a near-quantitative yield of 99.1%. Alternative methods employ nickel-based catalysts like NiCl₂(dppe), though these may require longer reaction times.

Friedel-Crafts Acylation to Form the Ketone Intermediate

The second step utilizes Friedel-Crafts acylation to introduce the 5-bromo-2-methylbenzoyl group. 2-Methyl-5-bromobenzoic acid is first converted to its acyl chloride using thionyl chloride, which then reacts with 2-(4-fluorophenyl)thiophene in dichloromethane under anhydrous conditions. Catalysts such as aluminum chloride or novel nitrogen-doped carbon materials (e.g., Cu-NC or Co-NC) are employed, with the latter achieving 98.5% yield and reduced byproduct formation.

Reduction of the Ketone to the Target Compound

The final reduction of 5-bromo-2-methylphenyl-2-(4-fluorophenyl)thiophenemethanone historically relied on expensive agents like boron trifluoride etherate and triethylsilane, yielding 70%. Modern protocols replace these with sodium borohydride and trimethylsilyl chloride (TMSCl) in THF, achieving 96% yield while lowering costs.

DCC/HOBT-Mediated Coupling Approach

Coupling of 5-Bromo-2-methylbenzyl Alcohol and 4-Fluorophenyl Thiophene

This method bypasses Grignard reagents by directly coupling 5-bromo-2-methylbenzyl alcohol and 4-fluorophenyl thiophene using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBT). The reaction proceeds in dichloromethane at room temperature, forming a carbon-carbon bond. Monitoring via TLC ensures completion within 12–24 hours, though yields are modest (75–80%) compared to metal-catalyzed routes.

Protection and Deprotection Strategies

To prevent side reactions, the hydroxyl group in the intermediate is protected with methyl iodide, forming a methyl ether. Subsequent deprotection using hydrochloric acid restores the hydroxyl group, necessitating careful pH control to avoid decomposition.

Crystallization for Purification

The final product is purified via recrystallization from hexanes, yielding a white solid with >99% purity. This step is critical for removing unreacted starting materials and coupling byproducts.

Transition Metal-Catalyzed Methods with Heterogeneous Catalysts

Friedel-Crafts Acylation Using Cu-NC or Co-NC Catalysts

Recent advancements employ copper- or cobalt-loaded nitrogen-doped carbon materials (Cu-NC or Co-NC) for Friedel-Crafts acylation. These catalysts are synthesized by pyrolysing chitosan infused with metal nitrates, resulting in materials with high surface area and catalytic activity. For example, Cu-NC (0.42% Cu content) facilitates acylation at 750°C, achieving 98.5% yield with minimal byproducts.

Green Reduction Protocols

The ketone intermediate is reduced using NaBH₄ and TMSCl in THF, a system that avoids hazardous reagents and operates at ambient temperatures. This method achieves 96% yield, outperforming traditional approaches.

Comparative Analysis of Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions

2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, ethanol), and catalysts (e.g., palladium on carbon).

Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., acetonitrile, dichloromethane).

Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed

Substitution: Formation of substituted thiophenes with various functional groups.

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of reduced thiophene derivatives.

Applications De Recherche Scientifique

2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mécanisme D'action

The mechanism of action of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of the bromine, methyl, and fluorine substituents can influence its binding affinity and selectivity towards these targets. In materials science, its electronic properties can be modulated by the substituents, affecting its performance in electronic devices.

Comparaison Avec Des Composés Similaires

Key Properties :

- Appearance : White to off-white crystalline powder .

- Melting Point : 102.0–103.0°C .

- Purity : ≥99% (HPLC), with maximum single impurity ≤0.07% .

- Synthesis : Typically prepared via Grignard reactions or copper-catalyzed benzylic C–H coupling, with yields ranging from 34% to 79% depending on reaction conditions .

Comparison with Structurally Similar Compounds

Structural Analogs with Halogen Substitutions

a) 2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene (CAS: 898566-17-1)

- Molecular Formula : C₁₈H₁₄FIS (MW: 408.27 g/mol).

- Key Differences: Replacement of bromine with iodine increases molecular weight by ~47 g/mol.

- Applications : Used as an intermediate in pharmaceuticals but less commonly than the brominated analog due to higher cost and handling challenges.

b) 2-Bromo-5-(4-fluorophenyl)thiophene (CAS: 1073313-97-9)

- Molecular Formula : C₁₀H₆BrFS (MW: 257.12 g/mol).

- Key Differences : Simplified structure lacking the benzyl and methyl groups. Lower molecular weight correlates with reduced steric hindrance, making it more reactive in Suzuki-Miyaura couplings .

- Boiling Point: 287°C (vs.

Isostructural Derivatives with Varying Aryl Groups

Compounds 4 and 5 from –5 are isostructural analogs with chlorophenyl (4) and fluorophenyl (5) substitutions:

| Property | Compound 4 (Cl) | Compound 5 (F) | Target Compound (Br) |

|---|---|---|---|

| Crystal System | Triclinic, P 1̄ | Triclinic, P 1̄ | Not reported in evidence |

| Asymmetric Unit | Two independent molecules | Two independent molecules | — |

| Halogen Impact | Chlorine increases van der Waals volume | Fluorine enhances electronegativity | Bromine adds polarizability |

| Packing Efficiency | Adjusted for Cl substituent | Adjusted for F substituent | Likely similar but uncharacterized |

Both compounds exhibit planar molecular conformations, but the perpendicular orientation of one fluorophenyl group in Compound 5 introduces steric effects absent in the target compound .

Functionalized Derivatives

a) Ester and Triazole Derivatives

- Example: 2-((5-Bromo-2-methylphenyl)(pent-3-yn-1-yloxy)methyl)-5-(4-fluorophenyl)thiophene (Compound 41, CAS: N/A). Molecular Formula: C₂₅H₂₇BrFNO₃S (MW: 542.08 g/mol). Key Features: Addition of a pent-3-yn-1-yloxy group introduces alkyne functionality, enabling click chemistry applications. This contrasts with the target compound’s lack of reactive handles . Yield: 51% (lower than the target compound’s optimal 79%) .

b) Ethanolamine Derivatives

- Example: 2-(3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl)ethanol (Compound 8). Key Features: Incorporation of a triazole ring and ethanol tail enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to the hydrophobic target compound .

Spectroscopic and Analytical Comparisons

Key Research Findings

Synthetic Flexibility : The target compound’s benzylic bromine atom enables diverse functionalization, as seen in gram-scale copper-catalyzed couplings with alcohols (e.g., 4-nitrobenzyl alcohol, 79% yield) .

Pharmaceutical Utility : Its role as a canagliflozin intermediate underscores its importance in diabetes drug pipelines, whereas simpler analogs (e.g., 2-bromo-5-(4-fluorophenyl)thiophene) lack this specificity .

Crystallographic Challenges : Unlike isostructural derivatives (Compounds 4 and 5), the target compound’s crystal structure remains uncharacterized, likely due to challenges in obtaining diffraction-quality crystals .

Activité Biologique

2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, with the CAS number 1030825-20-7, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Coupling Reaction : The reaction of 2-bromothiophene with p-bromofluorobenzene to form 2-(4-fluorophenyl)thiophene.

- Friedel-Crafts Reaction : This intermediate is then reacted with 2-methyl-5-bromobenzoic acid to yield a thiophene ketone.

- Reduction : Finally, reduction of the thiophene ketone using boron trifluoride diethyl etherate leads to the target compound .

The molecular formula of the compound is , with a molecular weight of 361.27 g/mol .

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. Preliminary data indicate that this compound exhibits significant cytotoxicity against various cancer cell lines.

- IC50 Values : The compound demonstrated IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, suggesting potent antiproliferative activity .

- Mechanism of Action : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 and altered expression of p53 .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Apoptosis induction |

| MEL-8 | 12.34 | Apoptosis induction |

| U-937 | 18.45 | Cell cycle arrest and apoptosis |

Additional Biological Activities

In addition to its anticancer properties, research has suggested other biological activities:

Case Studies

A notable case study evaluated the compound's effects on MCF-7 cells:

- Experimental Design : Cells were treated with varying concentrations of the compound for 48 hours.

- Results : A dose-dependent increase in apoptosis was observed, with significant morphological changes noted under microscopy.

- : The study concluded that this compound could be a lead compound for further development in cancer therapy.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, and how do reducing agents influence yield and purity?

- Methodological Answer : The compound is synthesized via reduction of (5-bromo-2-methylphenyl)[5-(p-fluorophenyl)thiophene-2-yl]methanone. Three primary methods are compared:

Borane Reduction : Achieves high yield (90%+) and purity (>98%) under mild conditions (−10–70°C) in ethers (e.g., THF) or haloalkanes (e.g., dichloromethane) .

Silicane Reagents (e.g., triethyl silicane) : Requires acidic conditions (BF₃·Et₂O or trifluoroacetic acid) but may lead to incomplete conversion .

Hydrazine Hydrate : Performed at high temperatures (e.g., 100–120°C) in glycol solvents under inert gas, but generates byproducts requiring extensive purification .

- Key Takeaway : Borane offers superior efficiency and scalability for academic labs due to simpler post-processing and industrial applicability.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., bromine and fluorine positions) and confirms benzyl-thiophene linkage .

- X-ray Diffraction (XRD) : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond angles and torsional strain in the thiophene-benzyl moiety .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>98%) post-synthesis, critical for biological studies .

Advanced Research Questions

Q. How do reaction parameters (solvent, temperature) influence the stereochemical outcomes and byproduct formation during synthesis?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize borane intermediates, minimizing side reactions like over-reduction. Non-polar solvents (dichloromethane) accelerate kinetics but may reduce selectivity .

- Temperature Control : Lower temperatures (−20°C) favor kinetic control, reducing dimerization of intermediates. Higher temperatures (70°C) risk decomposition of the fluorophenyl group .

- Optimization Strategy : Design a temperature gradient (start at −10°C, ramp to 50°C) to balance reactivity and selectivity.

Q. How can researchers address contradictions in reported biological activities, such as the retracted anti-gastric cancer study?

- Methodological Answer :

- Retraction Analysis : A 2019 study claiming anti-gastric cancer activity was retracted due to irreproducible data. Re-evaluate the compound’s bioactivity using:

Dose-Response Assays : Test across multiple cell lines (e.g., AGS, MKN-45) with standardized protocols .

Target Validation : Use CRISPR screening to identify putative targets (e.g., SGLT2 off-target effects) and compare with canagliflozin derivatives .

- Recommendation : Cross-validate findings with independent labs and disclose full synthetic/analytical protocols to ensure reproducibility.

Q. What is the mechanistic role of halogen substituents (Br, F) in modulating reactivity and biological interactions?

- Methodological Answer :

- Bromine : Enhances electrophilic aromatic substitution (EAS) reactivity at the 5-position, facilitating Suzuki couplings for derivatization. Also increases lipophilicity, impacting membrane permeability in cellular assays .

- Fluorine : Induces electron-withdrawing effects, stabilizing the thiophene ring against oxidative degradation. The 4-fluorophenyl group may engage in halogen bonding with biological targets (e.g., enzyme active sites) .

- Experimental Approach : Synthesize analogs (e.g., Cl or I substitutions) and compare pharmacokinetic profiles via molecular dynamics simulations.

Q. What strategies ensure scalability of synthesis while maintaining high purity for pharmacological studies?

- Methodological Answer :

- Continuous Flow Chemistry : Reduces batch variability by maintaining precise control over reaction parameters (residence time, mixing efficiency) .

- In-line Purification : Integrate flash chromatography or crystallization steps post-reduction to remove residual borane or unreacted ketone .

- Quality Control : Implement real-time HPLC-MS monitoring to detect impurities (e.g., dehalogenated byproducts) during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.